molecular formula C12H8ClFO2 B8276715 4-Chloro-3-(4-fluorophenoxy)phenol

4-Chloro-3-(4-fluorophenoxy)phenol

Cat. No.: B8276715
M. Wt: 238.64 g/mol
InChI Key: PCSYBCGDBVPESJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-(4-fluorophenoxy)phenol is a useful research compound. Its molecular formula is C12H8ClFO2 and its molecular weight is 238.64 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H8ClFO2

Molecular Weight

238.64 g/mol

IUPAC Name

4-chloro-3-(4-fluorophenoxy)phenol

InChI

InChI=1S/C12H8ClFO2/c13-11-6-3-9(15)7-12(11)16-10-4-1-8(14)2-5-10/h1-7,15H

InChI Key

PCSYBCGDBVPESJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=CC(=C2)O)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Elution with 10:90 ethyl acetate:heptane with a gradient to 30:70 ethyl acetate:heptane afforded 1-chloro-2-(4-fluorophenoxy)-4-methoxybenzene (112 mg, 0.44 mmol, 49%). 1-Chloro-2-(4-fluorophenoxy)-4-methoxybenzene (110 mg, 0.44 mmol) prepared above, was dissolved in DCM (5.00 mL) and stirred under argon at −78° C. Boron tribromide (1.0M in DCM, 2.20 mL) was then added and the reaction stirred at −78° C. for 1 h. The reaction was allowed to warm to ambient temperature overnight, quenched with saturated Na2CO3 (aq) and then the aqueous and organic layers were separated. The solvent was removed in vacuo and the crude product was purified by chromatography on silica gel. Elution with 2:98 ethyl acetate:heptane with a gradient to 20:80 ethyl acetate:heptane afforded 4-chloro-3-(4-fluorophenoxy)phenol (92 mg, 0.38 mmol, 87%). M.S. (ESI) (m/z): 237, 239 [M−H]−
Name
1-Chloro-2-(4-fluorophenoxy)-4-methoxybenzene
Quantity
110 mg
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reactant
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2.2 mL
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5 mL
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